
淀粉,2-羟丙基醚
描述
Starch, 2-hydroxypropyl ether, is a white, odorless, and tasteless powder . It is easily soluble in water, has good viscosity and thermal stability, strong acid resistance, shear resistance, and aging resistance characteristics . It is used as a thickener for the production of jam, yogurt, oil consumption, and other foods . It is also an excipient in pharmaceutical concoctions, amplifying the effectiveness of drugs, rendering them more soluble, bioavailable, and stable .
Synthesis Analysis
The synthesis of Starch, 2-hydroxypropyl ether involves etherification . Etherification is a chemical reaction that involves the formation of an ether bond between two organic compounds. This reaction can be carried out by using a suitable catalyst or by direct reaction of the reactants . The basic mechanism of etherification involves the nucleophilic attack of an alcohol or phenol on an alkyl halide or a carbonyl compound .Molecular Structure Analysis
The molecular formula of Starch, 2-hydroxypropyl ether is C24H42O21 . Starch can be considered as a condensation polymer of glucose, consisting of anhydroglucose units . The main component of starch is amylopectin, one of the largest molecules in nature with an average degree of polymerization of about 2 million .Chemical Reactions Analysis
Etherification of starch results in the substitution of hydroxyl groups in the starch molecule with a 2-hydroxypropyl ether group . This modification imparts new properties to the starch, such as increased solubility, stability, and resistance to degradation .Physical And Chemical Properties Analysis
Starch, 2-hydroxypropyl ether is practically insoluble in cold water and in ethanol (96 per cent) . It has good viscosity and thermal stability, strong acid resistance, shear resistance, and aging resistance characteristics .科学研究应用
羟丙基化淀粉中取代水平和位置的测定:高分辨率 1H-NMR 光谱已被用于测定羟丙基化淀粉中取代的水平和位置。该技术为分析羟丙基淀粉等淀粉醚的改性程度提供了一种精确的方法 (Xu 和 Seib,1997 年)。
改性淀粉中羟丙基含量的测定:开发了一种改进的酸水解方法来测量改性淀粉中的羟丙基含量,突出了羟丙基化在改变淀粉特性以用于食品应用中的重要性 (Wang、Sun 和 Shi,2019 年)。
理化性质和酶促消化率:手指小米淀粉的羟丙基化被证明可以改善其理化性质,例如溶胀能力和糊状清晰度,并影响其酶促消化率。这突出了羟丙基化淀粉在食品加工和营养中的用途 (Lawal,2009 年)。
在纺织工业中的应用:通过醚化制备的羟丙基淀粉已成功应用于棉纱上浆,与硫酸淀粉相比表现出优异的性能,表明其在纺织加工中的潜力 (杨东,2000 年)。
重金属去除:羟丙基淀粉已被用于制造水不溶性淀粉,以有效结合铜和镉等重金属,展示了其在环境修复和水处理中的应用 (Rayford 和 Wing,1979 年)。
面包果淀粉合成:用面包果淀粉合成的羟丙基淀粉显示出不同的理化性质,例如溶胀力和溶解度,表明其在多种工业应用中的潜力 (Zuhra 等人,2020 年)。
马铃薯淀粉的羟丙基化:对羟丙基马铃薯淀粉的研究强调了反应时间和温度等因素对其取代度产生的影响,强调了工艺参数在淀粉改性中的重要性 (马冰杰,2005 年)。
γ-羟丙基淀粉的性质:对 γ-羟丙基淀粉的研究揭示了溶解度和回生等理化特性的变化,证明了这种改性淀粉在食品和非食品工业中的潜力 (刘等人,2022 年)。
羟丙基小麦淀粉:羟丙基小麦淀粉的制备表明了环氧丙烷用量和反应时间等因素对其性质的重要性,表明其在食品加工和包装中的应用 (田英亮,2012 年)。
玉米和苋菜淀粉衍生物:玉米和苋菜淀粉的羟丙基衍生物的比较显示出冻融稳定性的显着提高,突出了淀粉来源在确定改性淀粉的性质中的作用 (Pal、Singhal 和 Kulkarni,2002 年)。
木薯淀粉改性:对木薯淀粉的羟丙基衍生物的研究说明了反应介质和条件如何影响醚化过程,从而影响最终淀粉性质以用于各种工业应用 (Jyothi、Moorthy 和 Rajasekharan,2007 年)。
作用机制
1. Target of Action: Starch, 2-hydroxypropyl ether primarily targets the gastrointestinal tract when used as a food additive or pharmaceutical excipient. Its role is to modify the physical properties of starch, enhancing its solubility and stability, which can improve the texture and shelf-life of food products or the efficacy of pharmaceutical formulations .
2. Mode of Action: The compound interacts with starch molecules by introducing hydroxypropyl groups. This modification reduces the intermolecular hydrogen bonding between starch chains, leading to increased solubility and decreased gelatinization temperature. As a result, the modified starch can form more stable and consistent gels or pastes, which are beneficial in various applications .
3. Biochemical Pathways: The introduction of hydroxypropyl groups affects the biochemical pathways related to starch digestion and metabolism. The modified starch is more resistant to enzymatic breakdown by amylases, leading to slower digestion and a more gradual release of glucose. This can be advantageous for managing blood sugar levels and providing sustained energy .
Pharmacokinetics:
- Excretion: The majority of the compound is excreted unchanged in the feces, with some metabolites absorbed and excreted via urine .
5. Result of Action: At the molecular level, the introduction of hydroxypropyl groups disrupts the crystalline structure of native starch, enhancing its solubility and stability. At the cellular level, this modification can lead to slower glucose absorption and a more gradual insulin response, which is beneficial for metabolic health .
6. Action Environment: Environmental factors such as pH, temperature, and the presence of other compounds can influence the efficacy and stability of Starch, 2-hydroxypropyl ether. For instance, higher temperatures can enhance its solubility, while extreme pH levels can affect its stability. Additionally, the presence of other dietary components can impact its interaction with digestive enzymes and gut microbiota .
安全和危害
未来方向
Starch-based hydrogels have gained huge attention due to their non-toxic, biocompatible, and cheap properties . They have potential applications in different fields such as biomedical, pharmaceutical, personal care products, biosensors, and cosmetics . Moreover, the global hydroxypropyl starch ether market size was USD 189.9 million in 2021 and is projected to touch USD 238.9 million by 2027, exhibiting a CAGR of 3.3% .
属性
IUPAC Name |
5-[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-5-[3-(2,3-dihydroxy-2-methylpropoxy)-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56O22/c1-11-16(36)17(37)25(14(7-34)48-11)52-29-21(41)19(39)26(15(51-29)8-46-28-20(40)18(38)23(44-3)12(5-32)49-28)53-30-27(47-10-31(2,43)9-35)22(42)24(45-4)13(6-33)50-30/h11-30,32-43H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIPQJQYDCRXMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)OCC(C)(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70907658 | |
| Record name | 2-O-(2,3-Dihydroxy-2-methylpropyl)-4-O-methylhexopyranosyl-(1->4)-[4-O-methylhexopyranosyl-(1->6)]hexopyranosyl-(1->5)-2,6-anhydro-1-deoxyheptitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70907658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
780.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-5-[3-(2,3-dihydroxy-2-methylpropoxy)-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol | |
CAS RN |
9049-76-7, 102511-23-9 | |
| Record name | Starch, 2-hydroxypropyl ether | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-O-(2,3-Dihydroxy-2-methylpropyl)-4-O-methylhexopyranosyl-(1->4)-[4-O-methylhexopyranosyl-(1->6)]hexopyranosyl-(1->5)-2,6-anhydro-1-deoxyheptitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70907658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Starch, 2-hydroxypropyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of Starch, 2-hydroxypropyl ether in stucco mortar formulations?
A1: Starch, 2-hydroxypropyl ether functions as a thickener and workability enhancer in stucco mortars []. When added to the mortar mix, it improves the flow and consistency of the fresh mortar, making it easier to apply and work with. This is particularly important in stucco applications where a smooth and even finish is desired.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





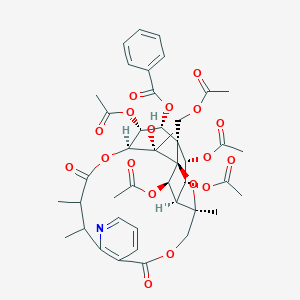
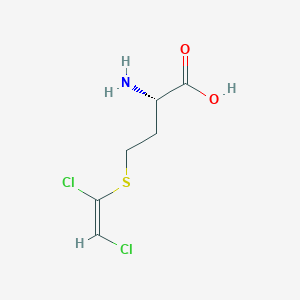
![(2R)-2-[[(2S)-2-[(2-methoxyacetyl)amino]-3-methylbutanoyl]-methylamino]-4-methyl-N-[(3R,6R,13S,16S,19R,29R,36S,37R)-3,19,26-tris[(2S)-butan-2-yl]-4,13,14,17,27,34,37-heptamethyl-6,29-bis(2-methylpropyl)-2,5,8,12,15,18,21,25,28,31,35-undecaoxo-16-propan-2-yl-1-oxa-4,7,11,14,17,20,24,27,30,34-decazacycloheptatriacont-36-yl]pentanamide](/img/structure/B217386.png)
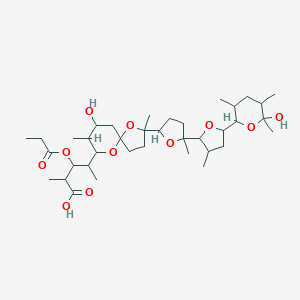
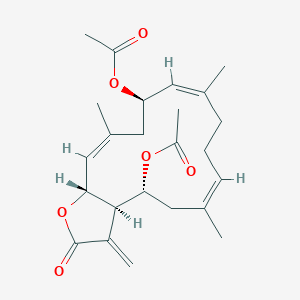
![N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylformamide](/img/structure/B217420.png)
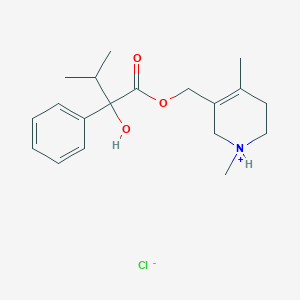

![2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine](/img/structure/B217430.png)

![N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide](/img/structure/B217443.png)
![1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B217445.png)